![molecular formula C16H9ClFNO2 B5852734 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one](/img/structure/B5852734.png)
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CFCO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. Additionally, it has been found to possess antibacterial, antifungal, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potent pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one and its potential pharmacological properties. Additionally, future studies should focus on optimizing the synthesis method of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one to improve its solubility and bioavailability. Furthermore, the potential use of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
Synthesemethoden
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 2-chlorobenzaldehyde and 2-fluorobenzylidene malononitrile, followed by cyclization with ammonium acetate. Another method involves the reaction between 2-chlorobenzaldehyde and 2-fluorobenzylamine, followed by cyclization with malononitrile and ammonium acetate.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to possess potent anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Eigenschaften
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-7-3-2-6-11(12)15-19-14(16(20)21-15)9-10-5-1-4-8-13(10)18/h1-9H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZBMOMZIGSEK-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-Chlorophenyl)-4-[(2-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.